molecular formula C11H14ClNS B13254708 N-(4-chloro-2-methylphenyl)thiolan-3-amine

N-(4-chloro-2-methylphenyl)thiolan-3-amine

Cat. No.: B13254708
M. Wt: 227.75 g/mol
InChI Key: GCKCLNGZPVHIPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 4-chloro-2-methylaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-methylphenyl)thiolan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:

  • N-(3-chloro-2-methylphenyl)thiolan-3-amine
  • N-(4-chloro-2-methylphenyl)thiolan-2-amine
  • N-(4-chloro-2-methylphenyl)thiolan-4-amine

These compounds share similar structural features but differ in the position of the substituents on the thiolane ring. The unique positioning of the chlorine and methyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14ClNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

GCKCLNGZPVHIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCSC2

Origin of Product

United States

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